molecular formula C20H40O3 B1234963 3-Hydroxyicosanoic acid

3-Hydroxyicosanoic acid

Cat. No.: B1234963
M. Wt: 328.5 g/mol
InChI Key: XXKHCFPQYSMGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyicosanoic acid, also known as 3-hydroxyeicosanoate or 3-hydroxyarachidic acid, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from arachidic acid. This compound can also be converted into 3-hydroxyicosanoyl-CoA.
This compound is a long-chain fatty acid that is icosanoic acid carrying a 3-hydroxy substituent. It has a role as a metabolite. It is a 3-hydroxy fatty acid and a long-chain fatty acid. It derives from an icosanoic acid. It is a conjugate acid of a 3-hydroxyicosanoate.

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

3-hydroxyicosanoic acid

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)

InChI Key

XXKHCFPQYSMGCI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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